molecular formula C23H17N3O5 B15037590 (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B15037590
M. Wt: 415.4 g/mol
InChI Key: GPJIFGAJDQUFDV-FMIVXFBMSA-N
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Description

(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its complex structure, which includes a benzoxazole ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative. The methoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the nitrophenyl group via a nitration reaction. The final step involves the formation of the prop-2-enamide linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce oxidative stress in cells. These combined effects contribute to the compound’s potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.

    Phenylpropanoids: Contain a similar prop-2-enamide linkage and are known for their diverse chemical reactivity.

Uniqueness

(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to the combination of its benzoxazole ring, methoxyphenyl group, and nitrophenyl group, which confer distinct chemical properties and biological activities not commonly found in other compounds.

Properties

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C23H17N3O5/c1-30-20-11-10-16(23-25-18-7-2-3-8-21(18)31-23)14-19(20)24-22(27)12-9-15-5-4-6-17(13-15)26(28)29/h2-14H,1H3,(H,24,27)/b12-9+

InChI Key

GPJIFGAJDQUFDV-FMIVXFBMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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